molecular formula C23H22FN3O2S2 B380476 1-(4-Fluorobenzoyl)-3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)-2-azepanone CAS No. 342779-88-8

1-(4-Fluorobenzoyl)-3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)-2-azepanone

Cat. No. B380476
CAS RN: 342779-88-8
M. Wt: 455.6g/mol
InChI Key: GFWRUVSJQIIHNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorobenzoyl)-3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)-2-azepanone is a useful research compound. Its molecular formula is C23H22FN3O2S2 and its molecular weight is 455.6g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Fluorobenzoyl)-3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)-2-azepanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorobenzoyl)-3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)-2-azepanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

342779-88-8

Product Name

1-(4-Fluorobenzoyl)-3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)-2-azepanone

Molecular Formula

C23H22FN3O2S2

Molecular Weight

455.6g/mol

IUPAC Name

1-(4-fluorobenzoyl)-3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)azepan-2-one

InChI

InChI=1S/C23H22FN3O2S2/c24-15-10-8-14(9-11-15)22(28)27-12-4-3-7-18(23(27)29)31-21-19-16-5-1-2-6-17(16)30-20(19)25-13-26-21/h8-11,13,18H,1-7,12H2

InChI Key

GFWRUVSJQIIHNC-UHFFFAOYSA-N

SMILES

C1CCN(C(=O)C(C1)SC2=NC=NC3=C2C4=C(S3)CCCC4)C(=O)C5=CC=C(C=C5)F

Canonical SMILES

C1CCN(C(=O)C(C1)SC2=NC=NC3=C2C4=C(S3)CCCC4)C(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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